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Introduction

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the ultrastructural
details of biological specimens. However, the high vacuum conditions of SEM require that
samples be completely dry. Simple air-drying of biological tissues, which are predominantly
water, leads to significant structural artifacts, including shrinkage and collapse, due to the high
surface tension of evaporating water and solvents like ethanol.[1][2][3] While Critical Point
Drying (CPD) has been the traditional gold standard for preserving delicate three-dimensional
structures, it requires specialized, expensive equipment.[4][5] Hexamethyldisilazane (HMDS)
offers a simple, cost-effective, and rapid chemical drying method that serves as an excellent
alternative to CPD for many biological samples.[1][4][5][6] HMDS has a very low surface
tension, which allows it to evaporate from the sample without exerting the damaging forces that
cause tissue collapse.[1][2][7]

Principle of HMDS Drying

The HMDS protocol involves a multi-step process beginning with fixation to preserve the
tissue's structure, followed by dehydration to remove all water. The dehydrating agent (typically
ethanol) is then gradually replaced by HMDS. Once the sample is fully infiltrated with HMDS, it
is allowed to air-dry in a fume hood. The HMDS evaporates, leaving behind a dry, structurally
intact specimen ready for mounting and sputter coating.[2][3][8] This chemical drying method is
particularly effective for animal tissues, biofilms, and microbial cells, often producing results
comparable to those achieved with CPD.[6][9][10]
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Experimental Protocols

This section provides a detailed methodology for preparing biological tissues for SEM using the
HMDS drying technique.

Materials and Reagents

o Fixatives: 2.5% Glutaraldehyde in a suitable buffer (e.g., 0.1M Phosphate Buffer or 0.1M
HEPES Buffer). Karnovsky's fixative is also an option.[1][11]

o Secondary Fixative (Optional but Recommended for Tissues): 1-2% Osmium Tetroxide
(Os0a) in buffer.[3][11]

o Buffers: 0.1M Phosphate Buffer (PBS) or 0.1M HEPES, pH 7.0-7.4.[11]
o Dehydrating Agent: Graded ethanol series (e.g., 50%, 70%, 80%, 90%, 95%, 100%).[11][12]
» Drying Agent: Hexamethyldisilazane (HMDS), SEM grade.[11]

e Equipment: Fume hood, specimen vials (glass scintillation vials or microfuge tubes),
micropipettes, gentle rotator/shaker, SEM stubs, adhesive tabs, and a sputter coater.

Safety Precautions: HMDS is toxic and flammable. All steps involving HMDS must be
performed in a certified chemical fume hood while wearing appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid inhaling vapors.
HMDS-ethanol mixtures should not be stored in sealed containers as vapor pressure can build
up, creating an explosion risk.[8]

Detailed Protocol for Tissue Samples

This protocol is suitable for small pieces of animal tissue (e.g., 1-2 mm3).
e Primary Fixation:

o Immediately immerse the fresh tissue sample in a primary fixative solution (e.g., 2.5%
glutaraldehyde in 0.1M HEPES buffer). The volume of fixative should be at least 10-20
times the volume of the sample.[11]
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o Incubate for at least 2 hours at room temperature or overnight at 4°C.[11]

» Buffer Wash:
o Remove the fixative solution and rinse the sample with fresh buffer (e.g., 0.1M HEPES).
o Wash 3 times for 10-15 minutes each on a gentle rotator to remove excess fixative.[11]
e Secondary Fixation (Optional):

o For enhanced contrast and lipid preservation, post-fix the tissue in 1-2% Osmium
Tetroxide in buffer for 1-2 hours at room temperature.[1][11]

o Note: Osmium tetroxide is highly toxic and must be handled with extreme care in a fume
hood.

o After osmication, rinse the sample 3 times with distilled water, 10 minutes each.[1]
e Dehydration:

o Dehydrate the sample through a graded series of ethanol to gradually remove water.
Perform each step for 10-15 minutes with gentle agitation.[11]

50% Ethanol (2 changes)[11]

70% Ethanol (2 changes)[11]

95% Ethanol (2 changes)[11]

100% Ethanol (3 changes) to ensure complete water removal.[11]
e HMDS Infiltration and Drying (Perform in a Fume Hood):
o Remove the final 100% ethanol wash.

o Infiltrate the sample with mixtures of 100% ethanol and HMDS as follows, for 15 minutes
each step:[11]

= 2:1 ratio of 100% Ethanol to HMDS
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s 1:1 ratio of 100% Ethanol to HMDS

s 1:2 ratio of 100% Ethanol to HMDS

o Remove the mixture and perform three changes with 100% HMDS, 15 minutes each.[11]

o After the final HMDS change, decant the liquid and leave the vial cap loose or use a glass
petri dish partially covered.[12]

o Allow the HMDS to completely evaporate in the fume hood overnight.[8][11]

e Mounting and Coating:

o Once completely dry, carefully mount the sample onto an SEM stub using a double-sided
carbon adhesive tab.

o Sputter coat the sample with a conductive metal (e.g., 5-10 nm of Gold/Palladium) to
prevent charging under the electron beam.[11] The sample is now ready for SEM imaging.

Data Presentation

The choice of drying method is critical for preserving sample morphology. While quantitative
data on shrinkage can vary significantly by sample type, the following table provides a general

comparison of common drying methods.
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Drying Method

Principle

Typical Outcome
for Animal Tissues

Complexity & Cost

Air Drying

Direct evaporation of
the dehydration
solvent (e.g., ethanol)
from the sample at

ambient pressure.

Severe shrinkage,
collapse, and surface
cracking due to high
surface tension

forces.[2]

Low complexity, very

low cost.

HMDS Chemical
Drying

The sample is
infiltrated with low-
surface-tension
HMDS, which is then
allowed to evaporate,

avoiding collapse.[1]

Excellent
preservation,
comparable to CPD
for many animal
tissues, biofilms, and
cells.[5][9] Minimal
shrinkage artifacts.
[13]

Low complexity, low
chemical cost,

requires a fume hood.

[5]

Critical Point Drying
(CPD)

The dehydration
solvent is replaced
with liquid CO2, which
is then brought to its
critical point of
temperature and
pressure, where it
transitions to a gas
without crossing a
liquid-gas phase
boundary, thus
eliminating surface

tension.[3]

Considered the gold
standard for
preserving delicate,
complex 3D
structures.[5] Can still
induce some
shrinkage.[14]

High complexity,
requires expensive,
specialized

equipment.[4]

Note: For plant tissues with large vacuoles, CPD often yields better results as HMDS can still

cause some shrinkage.[9][10]

Workflow Visualization
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The following diagram illustrates the complete experimental workflow for preparing biological
tissue for SEM using the HMDS protocol.

Sample Preparation

1. Primary Fixation
(2.5% Glutaraldehyde)

l

2. Buffer Wash
(e.g., PBS or HEPES)

Dehydration

3a. 50% Ethanol

3b. 70% Ethanol

3c. 95% Ethanol

3d. 100% Ethanol (3x)

Chemical Drying (in Fume Hood)

4a. Ethanol:HMDS Series
(2.1, 1:1, 1:2)

4b. 100% HMDS (3x)

5. Evaporation
(Overnight in Fume Hood)

Anavlysis

6. Mount & Sputter Coat

7. SEM Imaging
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Click to download full resolution via product page

Caption: Workflow for SEM sample preparation using the HMDS drying method.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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